Azetidin-3-yl piperidine-1-carboxylate
Overview
Description
Azetidin-3-yl piperidine-1-carboxylate is an organic compound with the IUPAC name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate . It has a molecular weight of 240.35 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 240.35 .Scientific Research Applications
Advanced Building Blocks for Drug Discovery
Azetidin-3-yl piperidine-1-carboxylate derivatives have been identified as key components in drug discovery due to their larger size and increased conformational flexibility. These characteristics make them valuable for optimizing lead compounds in pharmaceutical research. For instance, 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were designed and synthesized, demonstrating their potential utility as building blocks in lead optimization programs (Feskov et al., 2019).
Molecular Hybridization in Drug Development
This compound has been used in molecular hybridization strategies to develop novel drug compounds. This approach led to the identification of spiro-oxindole piperidine series with improved activity and metabolic stability, highlighting the significance of azetidine derivatives in creating potent, selective, and bioavailable medicinal compounds (de Lucas et al., 2019).
Antibacterial Activity and QSAR Analysis
Quantitative structure-activity relationships (QSAR) studies of azetidin-3-yl derivatives have shown their impact on enhancing antibacterial activities. These studies provide insights into the structural requirements for azetidines to potentiate antibacterial activity, thereby contributing to the development of new antibacterial agents (Okada et al., 1993).
Synthesis and Transformation into Other Compounds
Azetidines, including azetidin-3-yl derivatives, are versatile in their reactions with electrophiles and nucleophiles, leading to the synthesis of various cyclic products such as piperidines, pyrrolidines, and pyrroles. This flexibility in transformation underscores their utility in synthetic chemistry and drug development (Singh et al., 2008).
GABA Uptake Inhibition and Neurological Applications
Studies on azetidine derivatives have explored their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. This research opens up avenues for the use of this compound derivatives in treating neurological disorders, where modulation of GABA activity is crucial (Faust et al., 2010).
Mitochondrial Protein Synthesis and Antibacterial Potency
Azetidine analogs with modifications on the azetidine ring have shown a reduction in mitochondrial protein synthesis inhibition while retaining antibacterial potency. This finding is vital for developing antibacterials with fewer side effects (Renslo et al., 2007).
Safety and Hazards
Future Directions
Spiro-heterocycles like Azetidin-3-yl piperidine-1-carboxylate have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . These compounds have been found to exhibit diversified biological and pharmacological activity , suggesting potential future directions for research and application.
Mechanism of Action
Target of Action
Azetidin-3-yl piperidine-1-carboxylate is a key intermediate in the synthesis of Cobimetinib , a potent and highly selective mitogen-activated protein kinase inhibitor . This compound primarily targets the mitogen-activated protein kinase pathway, which plays a crucial role in cellular signaling related to cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the mitogen-activated protein kinase pathway . This inhibition results in the disruption of cellular signaling, thereby affecting the growth and differentiation of cells .
Biochemical Pathways
The mitogen-activated protein kinase pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell . By inhibiting this pathway, the compound can disrupt the signaling process, leading to changes in cell growth and differentiation .
Pharmacokinetics
As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the final drug compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the mitogen-activated protein kinase pathway . This inhibition disrupts cellular signaling, leading to changes in cell growth and differentiation . In the context of Cobimetinib, this results in the treatment of unresectable or metastatic melanoma with a BRAF mutation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during the synthesis of Cobimetinib, the reaction conditions are carefully controlled to ensure the efficient production of the drug .
properties
IUPAC Name |
azetidin-3-yl piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJAYSNDMGCMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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